molecular formula C17H14F2N2O2S2 B2753498 3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 946328-99-0

3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

Cat. No. B2753498
CAS RN: 946328-99-0
M. Wt: 380.43
InChI Key: AJKSQSMWLDDWEQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the “benzenesulfonamide” portion of the name), a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), and two fluorine atoms attached to different parts of the molecule .

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

Research has highlighted the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, demonstrating significant inhibitory action against kynurenine 3-hydroxylase. These compounds have shown potential in blocking the kynurenine pathway, which plays a critical role in neurological disorders. The study by Röver et al. (1997) identifies these sulfonamides as high-affinity inhibitors, capable of modulating kynurenic acid levels in the brain, offering insights into their potential therapeutic applications in neurodegenerative diseases (Röver et al., 1997).

Anticancer and Anti-HCV Properties

Another dimension of research by Küçükgüzel et al. (2013) explores the synthesis of novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the multifaceted biological activities of sulfonamide compounds, highlighting their potential as therapeutic agents in treating various conditions, including cancer and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).

COX-2 Inhibition for Anti-inflammatory Applications

Research into the cyclooxygenase-2 (COX-2) inhibitory properties of sulfonamide derivatives, as detailed by Pal et al. (2003), presents the development of compounds with notable anti-inflammatory activity. These findings are crucial for the development of new anti-inflammatory drugs, particularly those that offer selective COX-2 inhibition with minimal side effects (Pal et al., 2003).

Sensing and Detection Applications

Bozkurt and Gul (2018) discuss the use of a pyrazoline derivative benzenesulfonamide for metal ion selectivity based on fluorometric detection. This research highlights the potential of sulfonamide derivatives in environmental and biological sensing applications, particularly for the selective detection of metal ions (Bozkurt & Gul, 2018).

Synthesis and Characterization for Molecular Imaging

The synthesis and characterization of compounds for positron emission tomography (PET) imaging of brain receptors, as explored by Telu et al. (2011), demonstrate the role of sulfonamide derivatives in advancing neuroimaging techniques. This work contributes to the development of diagnostic tools for neurological conditions (Telu et al., 2011).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. In general, exposure to chemical compounds should be minimized, and protective clothing, gloves, and eye/face protection should be worn .

Future Directions

The future directions for research into this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. Sulfonamides have a wide range of applications, and new derivatives are continually being investigated for their potential as drugs .

properties

IUPAC Name

3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-13-6-4-12(5-7-13)17-21-15(11-24-17)8-9-20-25(22,23)16-3-1-2-14(19)10-16/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKSQSMWLDDWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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